![molecular formula C21H21BrClN3O2S B2879872 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide CAS No. 422288-28-6](/img/no-structure.png)

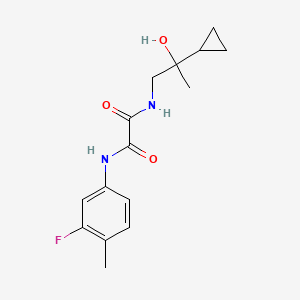

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a bromo substituent on the 6-position, a sulfanylidene group on the 2-position, and a chlorophenylmethyl group attached via an amide linkage on the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and chloro substituents may increase the compound’s density and boiling point compared to a simple quinazolinone .科学的研究の応用

Synthesis and Antimicrobial Studies

Quinazolinone derivatives have been synthesized through various chemical reactions, showing remarkable antibacterial and antifungal activities. For instance, sulfonamides bearing quinazolin-4(3H)ones have exhibited significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like C. albicans, A. niger, and A. clavatus (Patel et al., 2010). Similarly, other studies have developed novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones, further emphasizing their antimicrobial potency (Patel & Patel, 2010).

Synthesis Methodologies

Research has been dedicated to improving the synthesis methods of quinazolinone derivatives. For example, microwave synthesis has been applied to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing a rapid and efficient method to obtain compounds with significant biological activity (Raval et al., 2012).

Potential Antitumor Properties

The antitumor potential of quinazolinone derivatives has also been explored, with some compounds showing promise as cancer inhibitors. For instance, a study on the synthesis, crystal structure, and theoretical investigations of a specific sulfonamide compound evaluated its potential as a new cancer inhibitor through molecular docking studies (Kamaraj et al., 2021).

Antiviral Activities

Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of viruses, including respiratory and biodefense viruses. This research showcases the versatility of quinazolinone derivatives in potentially addressing various viral infections (Selvam et al., 2007).

Anti-inflammatory and Analgesic Activities

Furthermore, quinazolinone derivatives have been studied for their anti-inflammatory and analgesic properties, providing insights into their potential therapeutic applications beyond antimicrobial and antitumor activities. Compounds have been designed and synthesized with the aim of identifying potent, non-ulcerogenic anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(3-chlorophenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "6-bromo-3-nitroquinazoline", "3-chlorobenzylamine", "hexanoyl chloride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat the mixture to 80°C for 2 hours.", "b. Cool the mixture to room temperature and add 6-bromo-3-nitroquinazoline. Heat the mixture to 120°C for 4 hours.", "c. Cool the mixture to room temperature and pour it into ice-cold water. Collect the precipitate by filtration and wash it with water and diethyl ether.", "d. Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "e. Cool the mixture to room temperature and acidify it with hydrochloric acid. Collect the precipitate by filtration and wash it with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline in acetic acid and add sodium acetate. Heat the mixture to reflux for 2 hours.", "b. Cool the mixture to room temperature and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in dry DMF and add triethylamine. Stir the mixture for 10 minutes.", "b. Add hexanoyl chloride and stir the mixture for 2 hours.", "c. Add 3-chlorobenzylamine and stir the mixture for 4 hours.", "d. Pour the mixture into ice-cold water and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'." ] } | |

CAS番号 |

422288-28-6 |

製品名 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |

分子式 |

C21H21BrClN3O2S |

分子量 |

494.83 |

IUPAC名 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |

InChI |

InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |

InChIキー |

VDHWECXYFBGFEO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)

![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)